

Technical Guide: Analysis of Protease Activity using Suc-Ala-Leu-Pro-Phe-AMC

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Compound of Interest

Compound Name: Suc-Ala-Leu-Pro-Phe-AMC

Cat. No.: B115650

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Succinyl-Alanine-Leucine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (**Suc-Ala-Leu-Pro-Phe-AMC**). It is designed for use in the quantitative determination of protease activity, particularly chymotrypsin and chymotrypsin-like enzymes. The core of this assay lies in the enzymatic cleavage of the peptide, which liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule from the non-fluorescent substrate.

Core Principle

The Suc-Ala-Leu-Pro-Phe peptide sequence serves as a specific recognition site for certain proteases. When conjugated to AMC, the fluorescence of the coumarin group is quenched.^[1]^[2] Upon enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC, the free AMC is released. This release results in a significant increase in fluorescence, which can be monitored over time to determine the rate of the enzymatic reaction.

Spectral Properties

The key to this fluorometric assay is the spectral properties of the liberated 7-Amino-4-methylcoumarin (AMC). The excitation and emission maxima for AMC are in the ultraviolet and blue regions of the spectrum, respectively. While the intact substrate exhibits minimal fluorescence, the free AMC is strongly fluorescent.

Quantitative Spectral Data for 7-Amino-4-methylcoumarin (AMC)

Parameter	Wavelength Range (nm)	Source
Excitation Maximum	340 - 360	[3][4]
341	[5][6][7]	
344	[8]	
345	[1]	
351	[6][9]	
380	[9]	
390	[10][11]	
Emission Maximum	430	[6][9]
440	[3][8][12]	
441	[5][6][7]	
444	[11]	
445	[1][12]	
460	[3][4][9][10][13]	

Experimental Protocol: Measuring Protease Activity

This section provides a generalized protocol for a microplate-based kinetic assay to measure the activity of a protease using **Suc-Ala-Leu-Pro-Phe-AMC**.

Materials:

- **Suc-Ala-Leu-Pro-Phe-AMC** substrate
- Protease of interest (e.g., chymotrypsin)
- Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors)

- DMSO (for dissolving the substrate)
- 96-well black microplate
- Fluorescence microplate reader with excitation and emission filters for AMC

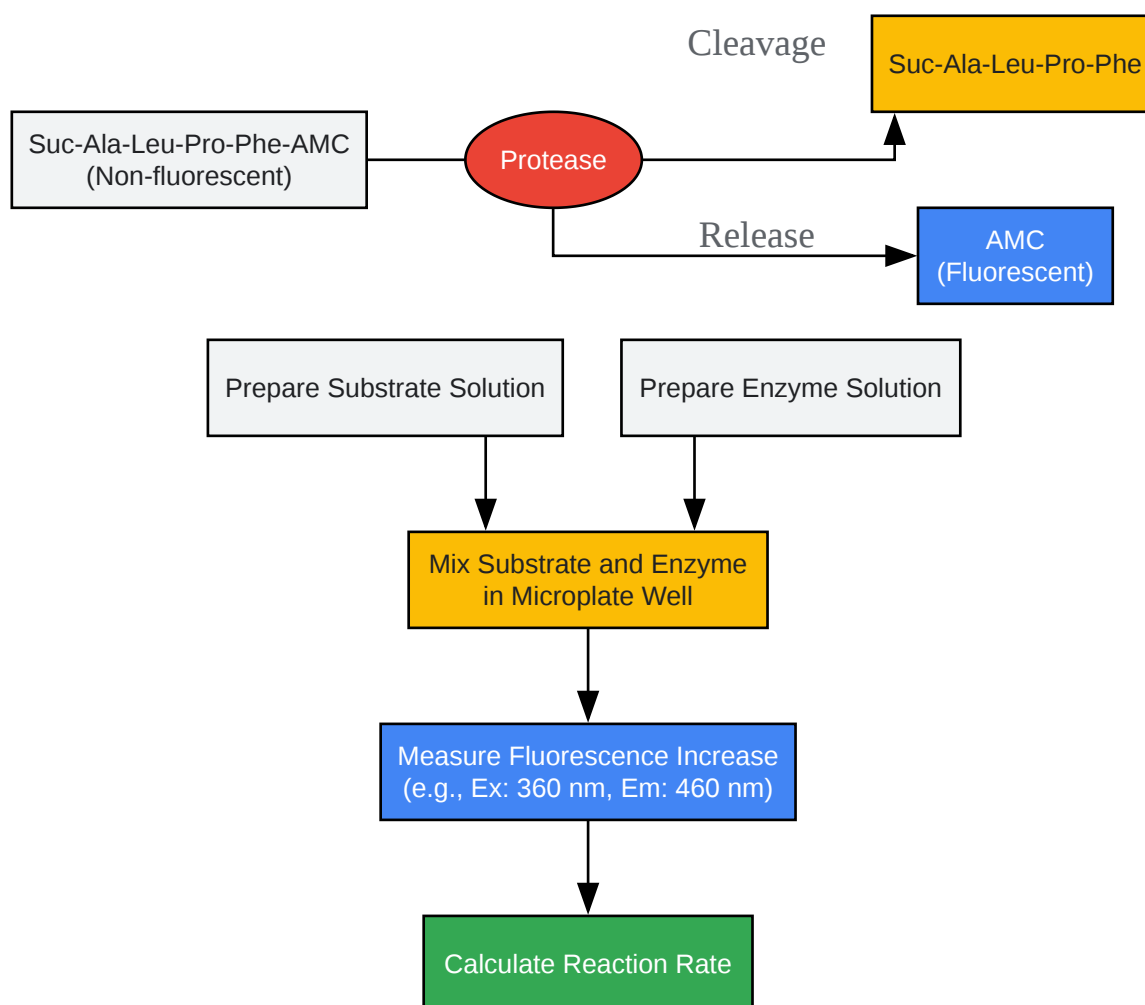
Procedure:

- **Substrate Stock Solution Preparation:** Dissolve **Suc-Ala-Leu-Pro-Phe-AMC** in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock should be stored at -20°C and protected from light.[\[10\]](#)
- **Working Substrate Solution:** On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. The optimal concentration may need to be determined empirically but is often in the low micromolar range.
- **Enzyme Preparation:** Prepare a stock solution of the protease in the assay buffer. The concentration will depend on the specific activity of the enzyme.
- **Assay Setup:**
 - In a 96-well black microplate, add the assay buffer to each well.
 - Add the working substrate solution to each well.
 - To initiate the reaction, add the enzyme solution to the wells. A control well should receive buffer instead of the enzyme solution to measure background fluorescence.
- **Fluorescence Measurement:** Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Excitation: 360 nm, Emission: 460 nm).[\[4\]](#)
- **Data Acquisition:** Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
- **Data Analysis:**

- Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.
- Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity of the reaction.
- The rate of the reaction can be calculated from the slope of this linear portion and converted to the amount of released AMC using a standard curve generated with known concentrations of free AMC.

Visualizing the Mechanism

The following diagrams illustrate the enzymatic reaction and the experimental workflow.



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